molecular formula C11H12IN3O B5091999 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol

1-[(6-iodo-4-quinazolinyl)amino]-2-propanol

Cat. No. B5091999
M. Wt: 329.14 g/mol
InChI Key: LPRVQGIARQQTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(6-iodo-4-quinazolinyl)amino]-2-propanol, also known as IQP, is a chemical compound that has been widely used in scientific research. It is a derivative of quinazoline, which is a heterocyclic organic compound. IQP has been studied for its potential use in treating various diseases, including cancer and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol is not fully understood. However, studies have shown that 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has a number of biochemical and physiological effects. For example, 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Additionally, 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been shown to induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol in lab experiments is that it is relatively easy to synthesize. Additionally, 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been shown to have anti-tumor activity, which makes it useful in cancer research. However, one limitation of using 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol.

Future Directions

There are a number of future directions for research on 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol. For example, more research is needed to fully understand the mechanism of action of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol. Additionally, more studies are needed to determine the safety and efficacy of 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol in treating various diseases. Finally, more research is needed to determine the optimal dosage and delivery method for 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol.

Synthesis Methods

1-[(6-iodo-4-quinazolinyl)amino]-2-propanol is synthesized through a series of chemical reactions. The starting material is 6-iodo-4-chloroquinazoline, which is reacted with sodium azide to form 6-azido-4-chloroquinazoline. The azide group is then reduced to an amine group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 2-propanol to form 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol.

Scientific Research Applications

1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been studied for its potential use in treating various diseases, including cancer and cardiovascular diseases. Studies have shown that 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has anti-tumor activity, and may be effective in treating breast, lung, and colon cancers. Additionally, 1-[(6-iodo-4-quinazolinyl)amino]-2-propanol has been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in treating cardiovascular diseases.

properties

IUPAC Name

1-[(6-iodoquinazolin-4-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12IN3O/c1-7(16)5-13-11-9-4-8(12)2-3-10(9)14-6-15-11/h2-4,6-7,16H,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRVQGIARQQTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC=NC2=C1C=C(C=C2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Iodoquinazolin-4-yl)amino]propan-2-ol

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